N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide
Description
N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a triazole ring, and various alkyl and carbamoyl groups
Properties
IUPAC Name |
N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-6-13(3)19-17(25)14-7-8-16(12(2)9-14)20-18(26)23(4)10-15-11-24(5)22-21-15/h7-9,11,13H,6,10H2,1-5H3,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAGHNNNLDZEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)NC(=O)N(C)CC2=CN(N=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving an azide and an alkyne.
Attachment of Alkyl and Carbamoyl Groups: The final steps involve the attachment of the butan-2-yl, methyl, and carbamoyl groups through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-3-methyl-4-[[methyl-[(1-phenyltriazol-4-yl)methyl]carbamoyl]amino]benzamide: Similar structure but with a phenyl group instead of a methyl group on the triazole ring.
N-butan-2-yl-3-methyl-4-[[ethyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide: Similar structure but with an ethyl group instead of a methyl group on the carbamoyl moiety.
Uniqueness
N-butan-2-yl-3-methyl-4-[[methyl-[(1-methyltriazol-4-yl)methyl]carbamoyl]amino]benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
